3,5-ジヨードベンズアルデヒド

概要

説明

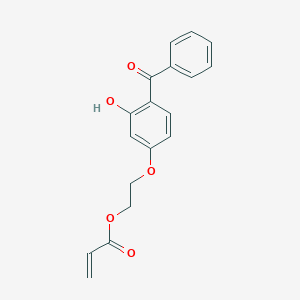

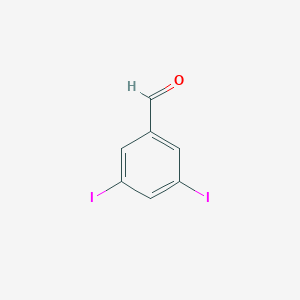

3,5-Diiodobenzaldehyde, also known as 3,5-Diiodobenzaldehyde, is a useful research compound. Its molecular formula is C7H4I2O and its molecular weight is 357.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Diiodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diiodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シッフ塩基の合成

3,5-ジヨードベンズアルデヒド: は、アルデヒドとアミンを縮合させて生成される、シッフ塩基の合成において重要な役割を果たします。 これらの塩基は、遷移金属イオンの大部分と安定な錯体を形成する能力があるため重要であり、触媒、生物学的モデリング、センサー開発など、幅広い用途があります .

医薬品研究

医薬品研究では、シッフ塩基などの3,5-ジヨードベンズアルデヒド誘導体の潜在的な治療効果について研究が行われています。 これらの誘導体は、密度汎関数理論(DFT)計算、分子ドッキング、in silico ADME / T、PASS分析などの手法を用いて、生物学的利用能と薬物類似性を予測するために研究されています .

抗菌活性

3,5-ジヨードベンズアルデヒド由来の化合物の抗菌活性は、さまざまな病原体に対して研究されています。 これには、Staphylococcus aureusやEscherichia coliなどの細菌に対する効果、ならびにBeauveria bassiana、Aspergillus niger、Candida albicansなどの菌類に対する効果に関する研究が含まれます。これらの研究では、ディスク拡散法などの手法が用いられています .

有機合成中間体

有機合成の中間体として、3,5-ジヨードベンズアルデヒドは、より複雑な分子のビルディングブロックとなるさまざまな化学構造を作るために使用されます。 これらの中間体は、医薬品、農薬、染料の開発にさらに利用できます .

配位化学のためのリガンド

この化合物は、配位化学のリガンドとして作用する能力が注目されています。 遷移金属とキレート錯体を形成することができ、生物系、金属酵素のモデルを作成したり、アルケン重合などの反応の触媒として使用したりするのに役立ちます .

光物理学的研究

3,5-ジヨードベンズアルデヒド: とその誘導体は、薬物分子としての可能性があるため、光物理学的研究の対象となっています。 これらの研究には、さまざまな条件下でのその挙動を理解するための分光法および計算分析が含まれ、生物学および医学分野での応用にとって重要です .

Safety and Hazards

The safety information for 3,5-Diiodobenzaldehyde indicates that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPOINHGBSDFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437067 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-25-9 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,5-Diiodobenzaldehyde be used as a building block for molecules with potential biological activity?

A1: Yes, 3,5-Diiodobenzaldehyde serves as a valuable precursor in synthesizing various compounds, including hydrazide-hydrazones. These derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making them relevant in Alzheimer's disease research []. The iodine atoms in the structure can be further utilized for potential radiolabeling, which is valuable for imaging and diagnostic applications.

Q2: How does the structure of 3,5-Diiodobenzaldehyde-derived hydrazide-hydrazones influence their interaction with cholinesterases?

A2: Studies using molecular docking simulations have revealed that these hydrazide-hydrazones bind to the active site of cholinesterases through non-covalent interactions []. The specific positions of the iodine atoms, as well as other substituents on the benzene ring, were found to impact the inhibitory potency against AChE and BuChE. This suggests that modifications to the 3,5-Diiodobenzaldehyde scaffold can be strategically employed to fine-tune the selectivity and potency of the resulting inhibitors.

Q3: Has 3,5-Diiodobenzaldehyde been implicated in any unexpected chemical reactions?

A3: Interestingly, 3,5-Diiodobenzaldehyde has been observed to undergo an unusual transformation when reacted with specific titanium alkoxides []. Instead of a simple substitution reaction, a reduction of the aldehyde group to a diol was observed, resulting in the formation of a titanium complex with the diol acting as a bidentate ligand. This unexpected reactivity highlights the importance of considering potential side reactions and the influence of reaction conditions when employing 3,5-Diiodobenzaldehyde in synthetic schemes.

Q4: Can the crystal structure of compounds containing 3,5-Diiodobenzaldehyde provide insights into their properties?

A4: Absolutely. Analysis of the crystal structure of a 3,5-Diiodobenzaldehyde derivative, specifically 3-chloro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide methanol solvate, revealed key structural features []. The presence of intramolecular and intermolecular hydrogen bonds influences the molecule's conformation and its interactions within the crystal lattice. This information is valuable for understanding physicochemical properties like solubility and stability, which are crucial for drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)